

Comparative Analysis of Na⁺/K⁺-ATPase Binding Affinity: 8-Hydroxydigitoxigenin and Digoxin

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Compound of Interest

Compound Name: 8-Hydroxydigitoxigenin

Cat. No.: B15594307

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A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of two cardiac glycosides to the Na⁺/K⁺-ATPase.

Executive Summary

This guide provides a comparative overview of the binding affinity of **8-Hydroxydigitoxigenin** and the well-characterized cardiac glycoside, digoxin, to their common molecular target, the Na⁺/K⁺-ATPase. While extensive data exists for digoxin, a thorough search of the current scientific literature did not yield specific quantitative binding affinity data (such as IC₅₀ or K_d values) for **8-Hydroxydigitoxigenin**.

Therefore, this document presents the established binding affinity of digoxin as a benchmark. It further details the standard experimental protocols used to determine these values, enabling researchers to conduct their own comparative studies. Additionally, the guide illustrates the canonical signaling pathway affected by the binding of cardiac glycosides to the Na⁺/K⁺-ATPase.

Quantitative Binding Affinity Data

Direct experimental data comparing the binding affinity of **8-Hydroxydigitoxigenin** to Na⁺/K⁺-ATPase is not readily available in the reviewed literature. However, the binding affinity of digoxin has been extensively studied and is presented below for reference.

Compound	Parameter	Value	Enzyme Source	Reference
Digoxin	Kd	2.8 ± 2 nM	Pig Kidney	[1]
IC50	Apparent ~164 nM	Human MDA-MB-231 cells	[2]	
IC50	40 nM (95% CI: 35-46 nM)	Human A549 cells	[2]	

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity. A lower value generally indicates a higher affinity. The observed values can vary depending on the experimental conditions, such as the specific isoform of the Na⁺/K⁺-ATPase and the presence of ions like K⁺. [3][4]

Experimental Protocols

To determine the binding affinity and inhibitory potential of compounds like **8-Hydroxydigitoxigenin** against Na⁺/K⁺-ATPase, a standardized enzyme activity assay is typically employed.

Na⁺/K⁺-ATPase Inhibition Assay

This assay measures the activity of Na⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) determines the Na⁺/K⁺-ATPase-specific activity.

Materials:

- Purified Na⁺/K⁺-ATPase enzyme preparation (e.g., from pig kidney or other tissue sources)
- Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂
- Control Buffer: 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl₂, 1 mM Ouabain
- Substrate: 4 mM Tris-ATP

- Test compounds (**8-Hydroxydigitoxigenin**, Digoxin) at various concentrations
- Reagents for phosphate detection (e.g., Ammonium Molybdate, Ascorbic Acid)
- Microplate reader

Procedure:

- Enzyme Preparation: Prepare synaptosomes or a purified membrane fraction containing Na⁺/K⁺-ATPase from a suitable tissue source.
- Reaction Setup:
 - In a microplate, set up two sets of reactions for each test compound concentration: one with the Assay Buffer and one with the Control Buffer (containing ouabain to inhibit Na⁺/K⁺-ATPase).
 - Add the test compound at the desired concentrations to the wells.
 - Add the enzyme preparation to each well.
 - Pre-incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the compound to bind to the enzyme.
- Initiation of Reaction: Start the enzymatic reaction by adding Tris-ATP to all wells.
- Incubation: Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C.
- Termination of Reaction: Stop the reaction by adding a solution like trichloroacetic acid.
- Phosphate Detection:
 - Measure the amount of inorganic phosphate released in each well using a colorimetric method. This typically involves the formation of a colored complex with ammonium molybdate that can be measured spectrophotometrically.
- Calculation of Inhibition:

- The Na⁺/K⁺-ATPase activity is calculated as the difference in phosphate released between the reactions without ouabain (total ATPase activity) and with ouabain (activity of other ATPases).
- The percentage of inhibition for each concentration of the test compound is determined relative to the control (no compound).
- The IC₅₀ value is then calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

Both **8-Hydroxydigitoxigenin** (presumed) and digoxin are cardiac glycosides that exert their effects by inhibiting the Na⁺/K⁺-ATPase pump located on the plasma membrane of cells, particularly cardiac myocytes.

Mechanism of Action:

- **Inhibition of Na⁺/K⁺-ATPase:** The primary action is the binding to and inhibition of the Na⁺/K⁺-ATPase pump. This pump is responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane by actively transporting Na⁺ out of the cell and K⁺ into the cell.
- **Increase in Intracellular Sodium:** Inhibition of the pump leads to an accumulation of intracellular sodium ([Na⁺]_i).
- **Altered Sodium-Calcium Exchange:** The increased [Na⁺]_i alters the function of the Na⁺/Ca²⁺ exchanger. This exchanger normally uses the sodium gradient to extrude calcium from the cell. With a reduced sodium gradient, the efflux of Ca²⁺ is decreased, leading to an increase in intracellular calcium concentration ([Ca²⁺]_i).
- **Increased Myocardial Contractility:** In cardiac muscle cells, the elevated [Ca²⁺]_i enhances the contractility of the heart muscle (positive inotropic effect) by increasing the amount of calcium available to the contractile proteins.

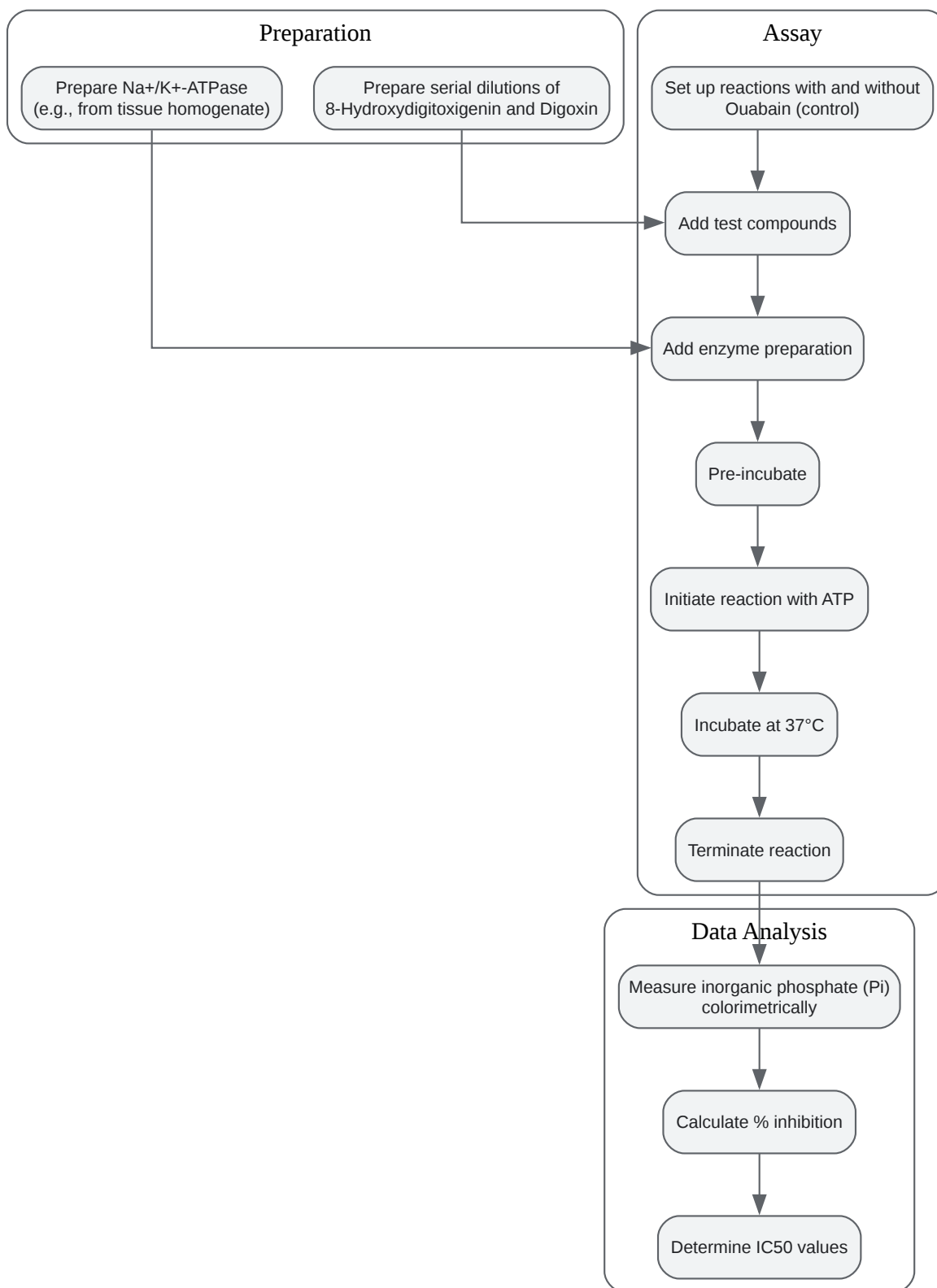


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Caption: Signaling pathway of Na⁺/K⁺-ATPase inhibition by cardiac glycosides.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for determining the inhibitory activity of a compound on Na⁺/K⁺-ATPase.



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